![molecular formula C11H8F3N3 B1466744 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 1482437-88-6](/img/structure/B1466744.png)
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine
Overview
Description
This compound is a pyrimidinamine derivative . Pyrimidinamines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been reported . These compounds are synthesized using various methods, and their major use is in the protection of crops from pests .Scientific Research Applications
Medicine
Antitubercular Agents: Pyrimidine derivatives, including those with a trifluoromethylphenyl group, have been explored for their potential as antitubercular agents . The structural activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring can enhance anti-tubercular activity, which is crucial for developing new treatments against resistant strains of tuberculosis.
Electronics
Material Properties: The compound’s molecular structure, which includes a trifluoromethyl group, may influence the electronic properties of materials . This can be particularly relevant in the development of organic semiconductors or materials that require specific electronic characteristics.
Agrochemicals
Fungicidal Activity: Pyrimidinamine derivatives, structurally related to 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine, have shown promise as fungicides . Their mode of action differs from other fungicides, making them effective against strains that have developed resistance to other treatments.
Catalysis
Organic Synthesis: The trifluoromethyl group is a common feature in catalysts used for organic synthesis . Compounds containing this group can influence the reactivity and selectivity of catalytic processes, which is valuable in pharmaceutical manufacturing and other chemical industries.
Material Science
Advanced Materials: The inclusion of trifluoromethylphenyl pyrimidine in materials can impact their thermal stability and chemical resistance . This makes it a candidate for investigation in the development of advanced materials for various industrial applications.
Analytical Chemistry
Chemical Analysis: Compounds like 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine can be used as analytical standards or reagents in chemical analysis due to their defined structure and properties . They can help in the quantification and detection of various substances in complex mixtures.
Environmental Science
Environmental Impact Studies: The environmental fate and impact of fluorinated compounds, including pyrimidine derivatives, are of interest in environmental science . Understanding their breakdown and interaction with ecosystems is vital for assessing environmental risks.
Pharmaceutical Research
Drug Development: The trifluoromethyl group is a significant pharmacophore in drug design . It can improve the metabolic stability and bioavailability of pharmaceuticals, making it a valuable moiety in the development of new drugs.
Mechanism of Action
- The primary target of this compound is the vascular endothelial growth factor receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the process of forming new blood vessels from existing ones. By binding to VEGFR-2, this compound modulates angiogenesis and influences blood vessel formation .
- Specifically, it inhibits the phosphorylation of VEGFR-2, disrupting the signaling cascade that promotes angiogenesis. By doing so, it interferes with tumor growth and metastasis .
- Inhibition of these pathways reduces cell survival, proliferation, and migration, ultimately impacting tumor progression and angiogenesis .
- Cellular effects include decreased endothelial cell proliferation and migration, ultimately impacting tumor growth and metastasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. No data provided. Metabolic pathways remain unspecified. Not documented. and Clearance : Data are lacking .
Result of Action
Action Environment
properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(15)17-6-16-9/h1-6H,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUURIZNLBOEMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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